Cas no 683-94-3 (1,1,1-trifluorobutan-2-amine)

1,1,1-Trifluorobutan-2-amine is a fluorinated amine compound characterized by the presence of a trifluoromethyl group adjacent to an amine functionality. This structural feature imparts unique physicochemical properties, including enhanced lipophilicity and metabolic stability, making it valuable in pharmaceutical and agrochemical applications. The trifluoromethyl group contributes to increased electronegativity and steric effects, influencing reactivity and binding interactions. The compound serves as a versatile intermediate in organic synthesis, particularly in the development of bioactive molecules. Its stability under various reaction conditions and compatibility with further functionalization make it a useful building block for specialized chemical transformations. Proper handling is recommended due to potential reactivity of the amine group.
1,1,1-trifluorobutan-2-amine structure
1,1,1-trifluorobutan-2-amine structure
Product Name:1,1,1-trifluorobutan-2-amine
CAS No:683-94-3
MF:C4H8F3N
MW:127.108231544495
MDL:MFCD16817685
CID:3161631
PubChem ID:3743706
Update Time:2025-06-15

1,1,1-trifluorobutan-2-amine Chemical and Physical Properties

Names and Identifiers

    • 1,1,1-trifluorobutan-2-amine
    • SB46767
    • AS-32871
    • MFCD16817685
    • C4H8F3N
    • EN300-296326
    • 1,1,1-Trifluoro-2-butylamine
    • DTXSID80395820
    • PKAILYMPWXXBJS-UHFFFAOYSA-N
    • AKOS013213031
    • SCHEMBL2426319
    • 683-94-3
    • MDL: MFCD16817685
    • Inchi: 1S/C4H8F3N/c1-2-3(8)4(5,6)7/h3H,2,8H2,1H3
    • InChI Key: PKAILYMPWXXBJS-UHFFFAOYSA-N
    • SMILES: FC(C(CC)N)(F)F

Computed Properties

  • Exact Mass: 127.06088375g/mol
  • Monoisotopic Mass: 127.06088375g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 68.2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 26Ų

1,1,1-trifluorobutan-2-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
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Additional information on 1,1,1-trifluorobutan-2-amine

1,1,1-Trifluorobutan-2-amine (CAS No. 683-94-3): A Versatile Fluorinated Building Block for Modern Chemistry

1,1,1-Trifluorobutan-2-amine (CAS No. 683-94-3) is a fluorinated organic compound that has garnered significant attention in pharmaceutical, agrochemical, and materials science research. With its unique trifluoromethyl group and amine functionality, this molecule serves as a critical intermediate in the synthesis of advanced fluorinated compounds. The growing demand for fluorine-containing chemicals in drug discovery and specialty materials underscores the importance of understanding its properties and applications.

The CAS No. 683-94-3 identifier ensures precise identification of 1,1,1-trifluorobutan-2-amine in regulatory and commercial contexts. Researchers and manufacturers frequently search for "fluorinated amine synthesis", "trifluoromethylated building blocks", and "CAS 683-94-3 applications", reflecting its relevance in cutting-edge chemistry. This compound’s stability and reactivity make it a preferred choice for click chemistry and catalysis, aligning with trends in sustainable and efficient synthetic methodologies.

One of the key advantages of 1,1,1-trifluorobutan-2-amine is its role in enhancing the bioavailability and metabolic stability of pharmaceutical candidates. Fluorine incorporation is a well-established strategy to improve drug-like properties, and queries like "fluorine in drug design" and "trifluoromethyl amine uses" dominate academic and industrial discussions. The compound’s ability to modulate electronic and steric effects makes it invaluable for medicinal chemistry optimization.

In agrochemicals, 1,1,1-trifluorobutan-2-amine contributes to the development of pesticides and herbicides with improved efficacy and environmental profiles. Searches for "fluorinated agrochemicals" and "amine derivatives in crop protection" highlight the intersection of this compound with sustainable agriculture. Its compatibility with green chemistry principles further enhances its appeal, as industries seek eco-friendly alternatives.

From a materials science perspective, CAS No. 683-94-3 is explored for liquid crystals, coatings, and polymeric materials. The trifluoromethyl group imparts hydrophobicity and chemical resistance, addressing queries like "fluoropolymers from trifluoromethyl amines" and "high-performance materials chemistry". Innovations in flexible electronics and energy storage also leverage fluorinated amines for their unique physicochemical properties.

Analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC are essential for characterizing 1,1,1-trifluorobutan-2-amine. Researchers often search for "analytical methods for fluorinated amines" to ensure purity and compliance with industry standards. The compound’s spectral data and safety profiles are well-documented, facilitating its adoption in diverse applications.

In conclusion, 1,1,1-trifluorobutan-2-amine (CAS No. 683-94-3) exemplifies the synergy between fluorine chemistry and modern industrial needs. Its versatility in pharmaceuticals, agrochemicals, and advanced materials positions it as a cornerstone of innovation. As interest in sustainable chemistry and functional materials grows, this compound will remain pivotal in addressing global challenges through science.

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